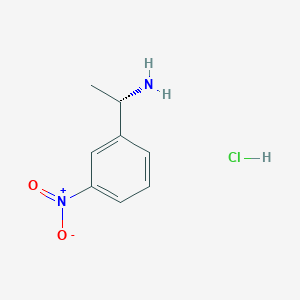
(2-Chloro-6-fluoroquinolin-3-yl)methanol
Vue d'ensemble
Description
(2-Chloro-6-fluoroquinolin-3-yl)methanol, also known as C6FQM, is a fluorinated quinoline derivative that has been used in various scientific research applications. It is a versatile compound that can be used to study the mechanism of action of various biological processes and to explore biochemical and physiological effects. The synthesis method of C6FQM is relatively simple and cost-effective, making it a useful tool for laboratory experiments.
Applications De Recherche Scientifique
Antimicrobial Applications
Quinoline derivatives are known for their potent antimicrobial properties. They are effective against a variety of Gram-positive and Gram-negative microbial species. The antimicrobial activity is often attributed to the substitution on the heterocyclic pyridine ring . “(2-Chloro-6-fluoroquinolin-3-yl)methanol” can be utilized in the synthesis of new antimicrobial agents that may offer better pharmacodynamic and pharmacokinetic properties with fewer side effects.
Anticancer Research
Quinolines exhibit significant anticancer activity. They are used extensively in the treatment of various cancers due to their ability to inhibit key cellular processes. For instance, some quinoline derivatives have been shown to inhibit platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK), which is crucial in cancer research . The subject compound could be a precursor in developing novel anticancer drugs.
Antimalarial Activity
The quinoline nucleus is present in many antimalarial agents. These compounds typically work by inhibiting DNA synthesis in the malaria parasite, leading to its death. Given the structural similarity, “(2-Chloro-6-fluoroquinolin-3-yl)methanol” may serve as a starting point for synthesizing new antimalarial drugs with improved efficacy .
Antidepressant and Anticonvulsant Effects
Quinoline derivatives are also explored for their potential antidepressant and anticonvulsant effects. The compound could be investigated for its efficacy in neurological disorders, potentially leading to new treatments for depression and epilepsy .
Anti-inflammatory Properties
These compounds have been reported to possess anti-inflammatory effects. This makes them valuable in the development of treatments for various inflammatory diseases. The chloro and fluoro groups on the quinoline ring of “(2-Chloro-6-fluoroquinolin-3-yl)methanol” might enhance these properties, making it a candidate for further research in this area .
Synthesis of Complex Molecules
Quinoline derivatives are often used as intermediates in the synthesis of more complex molecules. They can be modified to produce a wide range of biologically active compounds. “(2-Chloro-6-fluoroquinolin-3-yl)methanol”, with its reactive methanol group, could be particularly useful in such synthetic applications .
Mécanisme D'action
Target of Action
It’s known that quinoline derivatives, which this compound is a part of, have been used as inhibitors of various enzymes . They exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives are known to interact with their targets by inhibiting enzyme activity . The presence of a fluorine atom in the quinoline structure is known to enhance the biological activity of the compounds .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their broad-spectrum activity .
Pharmacokinetics
Quinoline derivatives are generally known for their good pharmacokinetic properties .
Result of Action
Quinoline derivatives are known to exhibit antibacterial, antineoplastic, and antiviral activities .
Propriétés
IUPAC Name |
(2-chloro-6-fluoroquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-4,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLWQCOYLXZRAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444366 | |
| Record name | (2-chloro-6-fluoroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluoroquinolin-3-yl)methanol | |
CAS RN |
1017403-67-6 | |
| Record name | (2-chloro-6-fluoroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




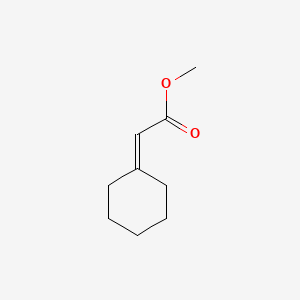
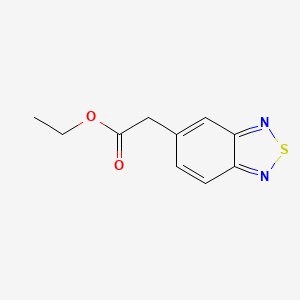
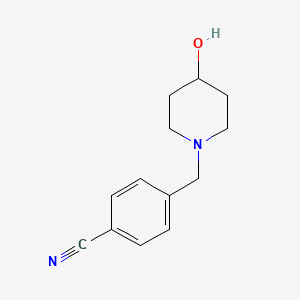

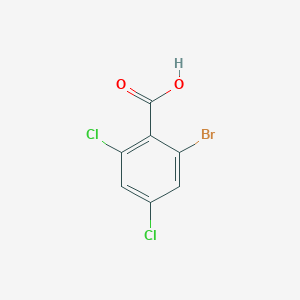
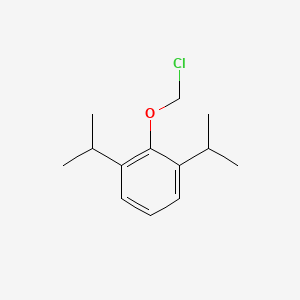
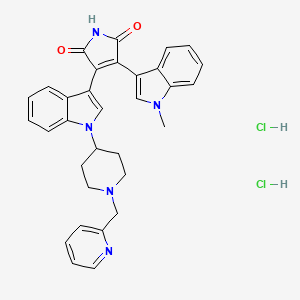
![1-Chloro-4-[(3-methylbut-2-EN-1-YL)sulfanyl]benzene](/img/structure/B1600566.png)
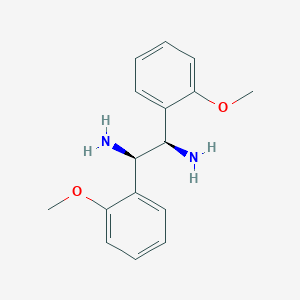

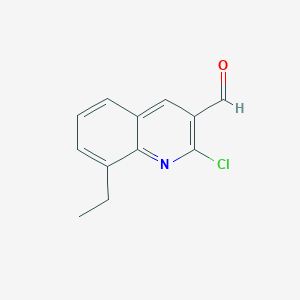
![7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1600572.png)
